An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, with the CAS number 1219979-73-3, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both a piperidine and a methylpiperazine moiety, makes it a versatile intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1219979-73-3 | [4][5][6][7] |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [4][7] |
| Molecular Weight | 256.22 g/mol | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Room Temperature, Inert atmosphere, Dry | [1] |
| Purity | ≥95% | [1] |
Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
A detailed experimental protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is outlined below, based on established patent literature.[8]
Experimental Protocol
Step 1: Synthesis of the Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine)
-
Into a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.
-
Add a suitable solvent (Solvent A) and a base.
-
Stir the mixture to ensure homogeneity.
-
Add a reducing agent to the mixture in batches.
-
Heat the reaction mixture and maintain it at a constant temperature for a specified period.
-
After the reaction is complete, filter the mixture to remove any insoluble substances.
-
Evaporate the filtrate to remove Solvent A.
-
Add water and a second solvent (Solvent B) to extract the product.
-
Evaporate Solvent B to obtain the intermediate compound.
Step 2: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
-
Dissolve the intermediate compound (e.g., 19.94 g) in methanol (e.g., 150 ml) in a four-port flask.[8]
-
At room temperature, add a saturated solution of hydrogen chloride in methanol (e.g., 50 ml) dropwise.[8]
-
Stir the mixture at room temperature for approximately 2 hours, during which a white solid will precipitate.[8]
-
Filter the precipitate and wash the filter cake with anhydrous methanol.[8]
-
Dry the solid at 50°C to yield 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (e.g., 17 g).[8]
Synthesis Workflow Diagram
Caption: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Application in Drug Development: Synthesis of Brigatinib
1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, a potent ALK inhibitor used in cancer therapy.[3][9] The following section outlines its role in the Brigatinib synthesis pathway.
Brigatinib Synthesis Pathway
-
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine.[10]
-
Reduction: The nitro group of the resulting compound is reduced via palladium-carbon catalyzed hydrogenation to yield 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline.[10][11]
-
Final Coupling: This aniline derivative is then reacted with an appropriate pyrimidine derivative to form the final Brigatinib molecule.[10]
Brigatinib Synthesis Pathway Diagram
Caption: Role of the compound in Brigatinib synthesis.
Potential Application in Receptor Binding Studies
General Radioligand Receptor Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the sigma-1 receptor.[12][13][14]
-
Preparation of Materials:
-
Prepare a membrane fraction from a tissue or cell line expressing the target receptor.
-
Select a suitable radioligand with known high affinity and specificity for the receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12][13]
-
Prepare a series of dilutions of the test compound.
-
Prepare assay buffer (e.g., Tris-HCl).
-
-
Assay Procedure:
-
In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation.
-
Generalized Receptor Binding Assay Workflowdot
References
- 1. biosynce.com [biosynce.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1219979-73-3[1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. parchem.com [parchem.com]
- 7. amadischem.com [amadischem.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 11. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
